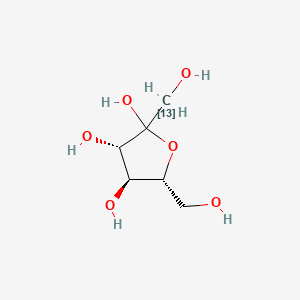
(2S)-2-(15N)azanyl(113C)butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(15N)azanyl(113C)butanedioic acid is a compound of interest in various scientific fields due to its unique isotopic labeling. This compound is a derivative of aspartic acid, where the nitrogen and carbon atoms are isotopically labeled with nitrogen-15 and carbon-13, respectively. Such isotopic labeling is crucial for tracing metabolic pathways and studying molecular interactions in biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(15N)azanyl(113C)butanedioic acid typically involves the incorporation of isotopically labeled precursors. One common method is the use of isotopically labeled ammonia (15NH3) and carbon dioxide (13CO2) in the synthesis of aspartic acid. The reaction conditions often require a controlled environment to ensure the incorporation of the isotopes without significant loss.
Industrial Production Methods: Industrial production of isotopically labeled compounds like this compound involves large-scale synthesis using labeled precursors. The process may include fermentation techniques where microorganisms are fed with isotopically labeled substrates, leading to the production of the desired compound. Purification steps are crucial to isolate the labeled compound from other by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: The compound can be reduced to form derivatives with altered functional groups, such as amines.
Substitution: Substitution reactions can occur at the carboxyl groups, leading to the formation of esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alcohols or amines in the presence of catalysts like sulfuric acid or hydrochloric acid are employed.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of esters or amides.
Aplicaciones Científicas De Investigación
(2S)-2-(15N)azanyl(113C)butanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Helps in tracing metabolic pathways and understanding enzyme-substrate interactions.
Medicine: Utilized in metabolic studies to understand disease mechanisms and drug metabolism.
Industry: Employed in the production of labeled compounds for research and development purposes.
Mecanismo De Acción
The mechanism of action of (2S)-2-(15N)azanyl(113C)butanedioic acid involves its incorporation into metabolic pathways where it acts as a substrate or intermediate. The isotopic labels allow for the tracking of the compound through various biochemical processes, providing insights into molecular interactions and transformations. The molecular targets include enzymes involved in amino acid metabolism, and the pathways involve transamination and decarboxylation reactions.
Comparación Con Compuestos Similares
(2S)-2-azanylbutanedioic acid: The non-labeled version of the compound.
(2S)-2-(15N)azanylbutanedioic acid: Labeled only with nitrogen-15.
(2S)-2-azanyl(113C)butanedioic acid: Labeled only with carbon-13.
Uniqueness: (2S)-2-(15N)azanyl(113C)butanedioic acid is unique due to its dual isotopic labeling, which provides a more comprehensive tracing capability in metabolic studies compared to compounds labeled with a single isotope. This dual labeling allows for simultaneous tracking of nitrogen and carbon atoms, offering detailed insights into biochemical processes.
Propiedades
Fórmula molecular |
C4H7NO4 |
|---|---|
Peso molecular |
135.09 g/mol |
Nombre IUPAC |
(2S)-2-(15N)azanyl(113C)butanedioic acid |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i4+1,5+1 |
Clave InChI |
CKLJMWTZIZZHCS-ZVWZDGMUSA-N |
SMILES isomérico |
C([C@@H]([13C](=O)O)[15NH2])C(=O)O |
SMILES canónico |
C(C(C(=O)O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone](/img/structure/B12062529.png)

![[(1S,2R,3S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B12062535.png)

![methyl (1S,4R)-1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12062559.png)









